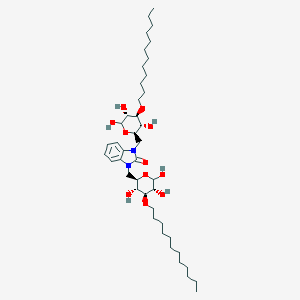
1,3-Bis(3-O-dodecyl-6-deoxy-D-glucopyranose-6-yl)-1H-benzoimidazole-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-O-dodecyl-6-deoxy-D-glucopyranose-6-yl)-1H-benzoimidazole-2(3H)-one, also known as β-glucanase inhibitor protein (βGIP), is a protein that has been identified in barley seeds. It is a potent inhibitor of β-glucanases, which are enzymes that break down β-glucans, complex carbohydrates found in the cell walls of plants and fungi. βGIP has been found to have a wide range of potential applications in scientific research, particularly in the fields of plant biology and biochemistry.
Mécanisme D'action
βGIP inhibits β-glucanases by binding to their active sites and preventing them from breaking down β-glucans. This mechanism of action has been well characterized through a variety of biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of βGIP are largely dependent on the specific context in which it is used. In plant cells, βGIP has been shown to inhibit the activity of β-glucanases and thus affect cell wall metabolism. In animal cells, βGIP has been shown to have potential immunomodulatory effects, although further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using βGIP in lab experiments is its specificity for β-glucanases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. However, one limitation of using βGIP is its relatively high cost, which can make large-scale experiments prohibitively expensive.
Orientations Futures
There are a number of potential future directions for research on βGIP. One area of interest is the development of new methods for synthesizing and purifying the protein, which could help to reduce its cost and make it more accessible to researchers. Another area of interest is the study of βGIP's potential immunomodulatory effects in animal cells, which could have important implications for the development of new therapies for immune-related diseases. Finally, further research is needed to fully understand the role of β-glucanases in plant cell wall metabolism and the potential applications of βGIP in this field.
Méthodes De Synthèse
The synthesis of βGIP involves the extraction and purification of the protein from barley seeds. The protein can be extracted using a variety of methods, including salt extraction, acid extraction, and solvent extraction. After extraction, the protein is purified using techniques such as ion exchange chromatography and gel filtration chromatography.
Applications De Recherche Scientifique
βGIP has been used extensively in scientific research, particularly in the fields of plant biology and biochemistry. One of the most important applications of βGIP is in the study of plant cell wall metabolism. By inhibiting β-glucanases, βGIP can be used to study the role of these enzymes in plant cell wall degradation and remodeling.
Propriétés
Formule moléculaire |
C43H74N2O11 |
|---|---|
Poids moléculaire |
795.1 g/mol |
Nom IUPAC |
1,3-bis[[(2R,3R,4S,5R)-4-dodecoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C43H74N2O11/c1-3-5-7-9-11-13-15-17-19-23-27-53-39-35(46)33(55-41(50)37(39)48)29-44-31-25-21-22-26-32(31)45(43(44)52)30-34-36(47)40(38(49)42(51)56-34)54-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26,33-42,46-51H,3-20,23-24,27-30H2,1-2H3/t33-,34-,35-,36-,37-,38-,39+,40+,41?,42?/m1/s1 |
Clé InChI |
DVWGURSMJSZBTQ-XZYOSEBMSA-N |
SMILES isomérique |
CCCCCCCCCCCCO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CN2C3=CC=CC=C3N(C2=O)C[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)OCCCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCCCCCCCCCC)O)O |
SMILES canonique |
CCCCCCCCCCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Acetyl-13-(4-methoxyphenyl)-11-methyl-5-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B289985.png)
![ethyl [10-(4-chlorophenyl)-4-oxo-4,7,8,9-tetrahydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-3-yl]acetate](/img/structure/B289986.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-10-phenyl-8,9-dihydro-3H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(7H)-one](/img/structure/B289987.png)
![Methyl 4-[2-methyl-4-(methylsulfanyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl ether](/img/structure/B289992.png)
![Ethyl {[11-(4-methoxyphenyl)-2-methyl-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl]sulfanyl}acetate](/img/structure/B289993.png)
![4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether](/img/structure/B289995.png)
![11-(4-Chlorophenyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-yl methyl sulfide](/img/structure/B289996.png)
![9-(4-Chlorophenyl)-14-phenyl-17-thia-2,12,13,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B289999.png)
![9-(4-Methoxyphenyl)-14-phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B290002.png)
![6-(3,5-Dimethylpyrazol-1-yl)-16-(4-methoxyphenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene](/img/structure/B290003.png)
![4-(4-chloro-2-methyl-8,9-dihydro-7H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-10-yl)phenyl methyl ether](/img/structure/B290004.png)
![methyl 4-[2-methyl-4-(methylsulfanyl)-8,9-dihydro-7H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-10-yl]phenyl ether](/img/structure/B290005.png)
![Ethyl 2-[[16-(4-methoxyphenyl)-4-methyl-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaen-6-yl]sulfanyl]acetate](/img/structure/B290006.png)
![16-(4-Chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-8-thia-3,5,10-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2(7),3,5,9,11(15)-hexaene](/img/structure/B290008.png)